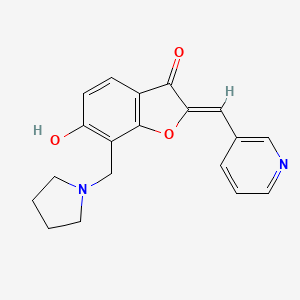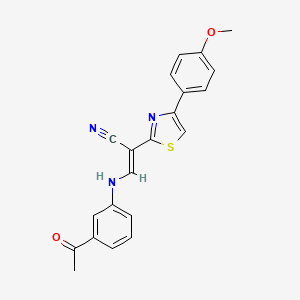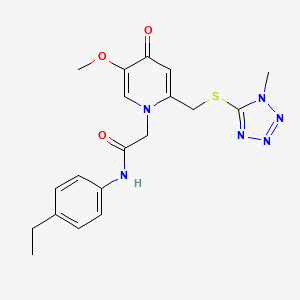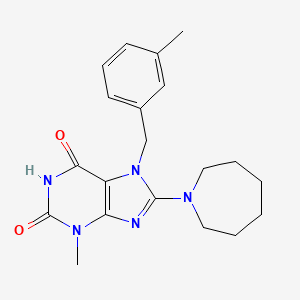
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as CC-115, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. CC-115 targets the mTOR pathway, which is involved in cell growth, proliferation, and survival.
Mechanism of Action
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide targets the mTOR pathway, which is involved in cell growth, proliferation, and survival. Specifically, this compound inhibits both mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets such as S6K and AKT.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, this compound has anti-inflammatory effects and has been shown to reduce cytokine production in animal models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. However, this compound also has limitations, including its poor solubility and potential off-target effects.
Future Directions
There are several future directions for the development of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of this compound as a combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a promising small molecule inhibitor that targets the mTOR pathway and has potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action and to develop this compound as a safe and effective treatment option for patients.
Synthesis Methods
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is synthesized through a multi-step process that involves the cyclization of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid with cyclohexylamine. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield this compound.
Scientific Research Applications
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrosis. In preclinical studies, this compound has shown efficacy in inhibiting tumor growth and reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-9-13(18-14(16-10)11-7-8-11)15(19)17-12-5-3-2-4-6-12/h9,11-12H,2-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDSWSFZRKAIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)
![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)


![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)



